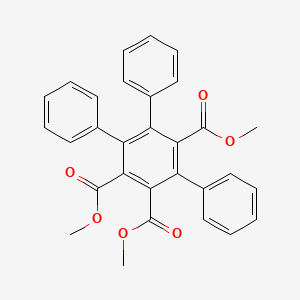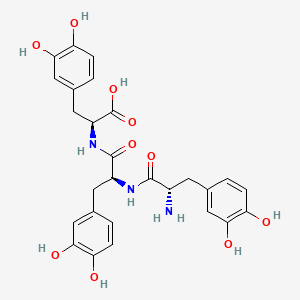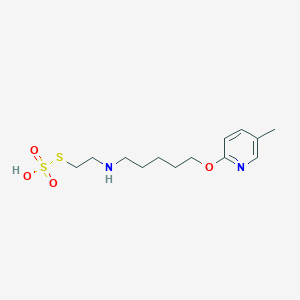
2-tert-Butoxybuta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butoxybuta-1,3-diene is a chemical compound belonging to the class of conjugated dienes Conjugated dienes are characterized by having two double bonds separated by a single bond, which allows for electron delocalization and contributes to their unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxybuta-1,3-diene typically involves the formation of dienolates from methylcarbonyl compounds. This method has been used to access 1,3-dienes bearing various substituents, including silyloxy, alkyloxy, or phosphate groups . The reaction conditions often involve the use of strong bases to deprotonate the methylcarbonyl compounds, followed by the addition of electrophiles to form the desired diene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-tert-Butoxybuta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions for this compound are limited.
Substitution: Substitution reactions can occur, particularly at the allylic positions, where the double bonds are conjugated.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen halides, strong acids, and bases. Reaction conditions can vary, but temperature and solvent choice play crucial roles in determining the reaction pathway and product distribution .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, electrophilic addition with HBr can yield both 1,2- and 1,4-addition products, with the distribution influenced by temperature and reaction kinetics .
科学的研究の応用
2-tert-Butoxybuta-1,3-diene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique electronic properties due to its conjugated system.
Biological Research:
作用機序
The mechanism of action of 2-tert-Butoxybuta-1,3-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition reactions. The conjugated diene structure allows for electron delocalization, which stabilizes the intermediate carbocations and influences the reaction pathway . The molecular targets and pathways involved in its reactions are primarily related to its ability to participate in conjugated systems and form stable intermediates.
類似化合物との比較
2-tert-Butoxybuta-1,3-diene can be compared with other conjugated dienes such as:
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene (2-methyl-1,3-butadiene): Another conjugated diene used in the production of natural rubber and various synthetic materials.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of neoprene, a type of synthetic rubber.
The uniqueness of this compound lies in its tert-butoxy substituent, which can influence its reactivity and the types of reactions it can undergo compared to simpler conjugated dienes.
特性
CAS番号 |
50321-26-1 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
2-buta-1,3-dien-2-yloxy-2-methylpropane |
InChI |
InChI=1S/C8H14O/c1-6-7(2)9-8(3,4)5/h6H,1-2H2,3-5H3 |
InChIキー |
DGSKWRSFUOOZPU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


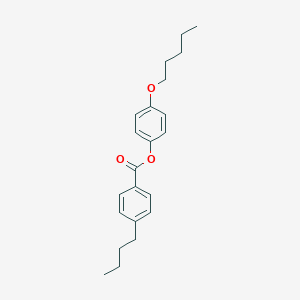
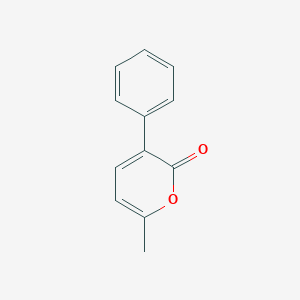
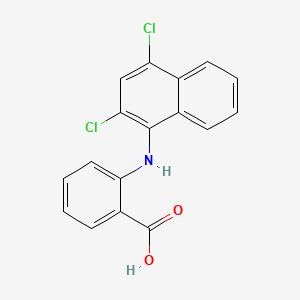
![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
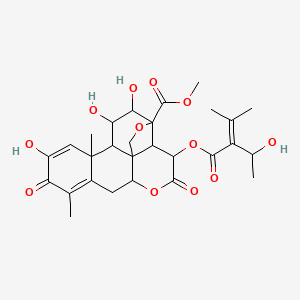
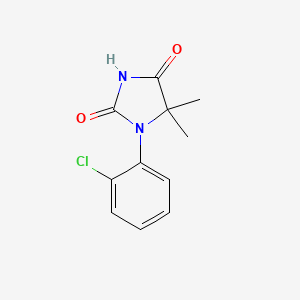
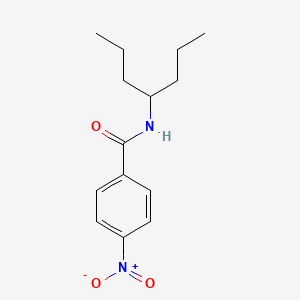
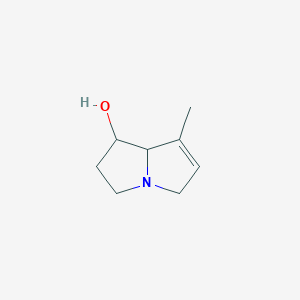
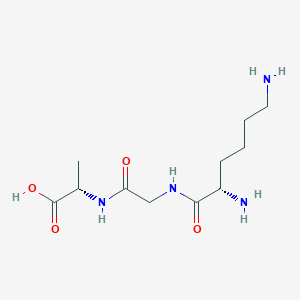
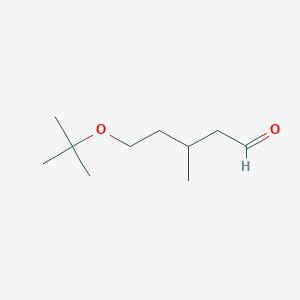
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
